5-Chloro Bupropion Fumarate
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Overview
Description
5-Chloro Bupropion Fumarate: is a chemical compound derived from bupropion, which is a norepinephrine and dopamine reuptake inhibitor. Bupropion is commonly used as an antidepressant and smoking cessation aid. The addition of a chlorine atom to the bupropion molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion Fumarate typically involves the following steps:
Amination: The brominated compound is then reacted with tert-butylamine in acetonitrile to form 5-Chloro Bupropion.
Formation of Fumarate Salt: The final step involves reacting 5-Chloro Bupropion with fumaric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves:
Direct Bromination: Using bromine for bromination, followed by amination with tert-butylamine.
Recrystallization: The crude product is purified through recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Bupropion Fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxy derivatives of 5-Chloro Bupropion.
Reduction: Alcohol derivatives.
Substitution: Various halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Analogues: Used in the synthesis of analogues for pharmacological studies.
Reaction Mechanisms: Studied to understand reaction mechanisms involving halogenated compounds.
Biology:
Neurotransmitter Studies: Used to study the effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.
Medicine:
Antidepressant Research: Investigated for its potential as an antidepressant with improved efficacy and reduced side effects.
Smoking Cessation: Studied for its effectiveness in aiding smoking cessation.
Industry:
Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations.
Mechanism of Action
5-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. It binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters into the presynaptic neuron . This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and nicotine withdrawal .
Comparison with Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
3,5-Dichloropropiophenone: An intermediate in the synthesis of 5-Chloro Bupropion Fumarate.
Hydroxybupropion: A metabolite of bupropion with similar pharmacological properties.
Uniqueness:
Enhanced Pharmacological Properties: The addition of a chlorine atom enhances the pharmacological properties of bupropion, potentially leading to improved efficacy and reduced side effects.
Versatility in Research: Its unique structure makes it a valuable compound for various research applications, including studies on neurotransmitter reuptake and the development of new antidepressants.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPTSVYSLXGEG-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747320 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193779-50-8 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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